molecular formula C9H9IO2 B1369246 Methyl 3-iodo-2-methylbenzoate CAS No. 52570-33-9

Methyl 3-iodo-2-methylbenzoate

Cat. No.: B1369246
CAS No.: 52570-33-9
M. Wt: 276.07 g/mol
InChI Key: IPPPZCXGKFWQEC-UHFFFAOYSA-N
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Description

Methyl 3-iodo-2-methylbenzoate is an organic compound with the molecular formula C9H9IO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-iodo-2-methylbenzoate can be synthesized through several methods. One common method involves the iodination of methyl 2-methylbenzoate. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-iodo-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used, such as 3-azido-2-methylbenzoate or 3-thiocyanato-2-methylbenzoate.

    Reduction: 3-iodo-2-methylbenzyl alcohol.

    Oxidation: 3-iodo-2-methylbenzoic acid.

Scientific Research Applications

Methyl 3-iodo-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-iodo-2-methylbenzoate involves its reactivity as an electrophile due to the presence of the iodine atom. This makes it susceptible to nucleophilic attack, facilitating various substitution reactions. The ester group can also participate in hydrolysis or reduction reactions, depending on the conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .

Comparison with Similar Compounds

  • Methyl 4-iodo-3-methylbenzoate
  • Methyl 3-iodo-4-methylbenzoate
  • Methyl 2-iodo-3-methylbenzoate

Comparison: Methyl 3-iodo-2-methylbenzoate is unique due to the specific positioning of the iodine and methyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted synthetic and research applications .

Properties

IUPAC Name

methyl 3-iodo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPPZCXGKFWQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576432
Record name Methyl 3-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52570-33-9
Record name Methyl 3-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-iodo-2-methyl-benzoic acid (90 mmol, 23.6 g), methanol (250 mL), and concentrated sulfuric acid (13 mL) was refluxed with stirring for 40 h before it was concentrated in vacuo. The residue was dissolved in ethyl acetate and the mixture was neutralized by adding small portions of a saturated aqueous NaHCO3 solution with stirring. The organic phase was dried over MgSO4 and concentrated in vacuo to give the title compound as a yellowish oil (24.3 g); 1H NMR (CDCl3, 200 MHz): δ=7.96 (d, 1H), 7.71 (d, 1H), 6.91 (t, 1H), 3.89 (s, 3H), 2.66 (s, 3H).
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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